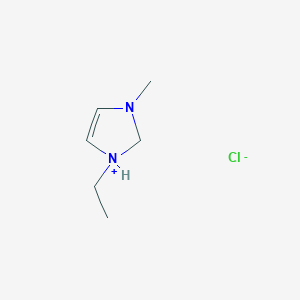










|
REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[F:6][C:7]([F:17])([F:16])[S:8](N1C=CN=C1)(=[O:10])=[O:9].[Cl-].[CH2:19]([NH+:21]1[CH:25]=[CH:24][N:23]([CH3:26])[CH2:22]1)[CH3:20].O>C1COCC1>[CH2:19]([NH+:21]1[CH:25]=[CH:24][N:23]([CH3:26])[CH2:22]1)[CH3:20].[F:6][C:7]([F:17])([F:16])[S:8]([CH:2]([C:1]#[N:5])[C:3]#[N:4])(=[O:10])=[O:9] |f:2.3|
|


|
Name
|
|
|
Quantity
|
6.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#N)#N
|
|
Name
|
lithium hydride LiH
|
|
Quantity
|
795 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
20.14 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)N1C=NC=C1)(F)F
|
|
Name
|
|
|
Quantity
|
14.66 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(C)[NH+]1CN(C=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
The reaction was continued during 4 hours at −20° C.
|
|
Duration
|
4 h
|
|
Type
|
WAIT
|
|
Details
|
during 48 hours at room temperature
|
|
Duration
|
48 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
was immediately formed
|
|
Type
|
CUSTOM
|
|
Details
|
This phase was recovered by extraction with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
drying under vacuum at 40° C. of the liquid
|
|
Type
|
CUSTOM
|
|
Details
|
obtained
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)[NH+]1CN(C=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(S(=O)(=O)C(C#N)C#N)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |